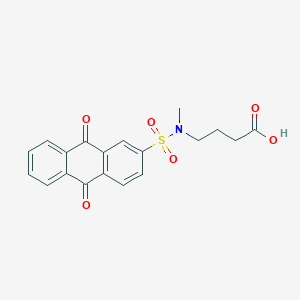

4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid

Description

Properties

IUPAC Name |

4-[(9,10-dioxoanthracen-2-yl)sulfonyl-methylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6S/c1-20(10-4-7-17(21)22)27(25,26)12-8-9-15-16(11-12)19(24)14-6-3-2-5-13(14)18(15)23/h2-3,5-6,8-9,11H,4,7,10H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGEDAPPYIYFSHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid typically involves multiple steps, starting with the preparation of the anthracene core. One common approach is to start with anthraquinone, which undergoes a series of reactions to introduce the sulfonamide group and the butanoic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The anthracene core can be oxidized to form different derivatives.

Reduction: : Reduction reactions can be used to modify the functional groups.

Substitution: : The sulfonamide group can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: : Reagents such as thionyl chloride (SOCl2) and phosphorus oxychloride (POCl3) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions can include various derivatives of anthracene, sulfonamides, and butanoic acid derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of anthracene compounds, including 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid, exhibit anticancer properties. These compounds can intercalate DNA and disrupt cellular processes critical for cancer cell survival. Studies have shown that such compounds can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to oxidative stress and cell death .

Drug Delivery Systems

The compound's sulfonamide group enhances solubility and bioavailability, making it a candidate for drug delivery systems. Its ability to form stable complexes with metal ions allows for the development of targeted drug delivery vehicles that can release therapeutic agents in a controlled manner .

Catalysis

The presence of the N,O-bidentate directing group in the compound makes it suitable for metal-catalyzed C-H bond functionalization reactions. This property is pivotal in organic synthesis where selective functionalization of hydrocarbons is required . The compound can serve as a catalyst or a precursor in synthesizing more complex organic molecules.

Photonic Applications

The unique electronic properties of this compound make it an interesting candidate for photonic applications. Its ability to absorb light in specific wavelengths allows it to be used in organic light-emitting diodes (OLEDs) and solar cells . The compound's stability under UV light exposure further enhances its applicability in these fields.

Case Study 1: Anticancer Research

A study conducted on the efficacy of anthracene derivatives demonstrated that this compound significantly inhibited the proliferation of human carcinoma cells in vitro. The mechanism was linked to ROS generation and subsequent apoptosis induction .

Case Study 2: Drug Delivery Systems

In a recent investigation into drug delivery systems utilizing sulfonamide-based compounds, researchers found that formulations containing this compound demonstrated enhanced cellular uptake and improved therapeutic outcomes in targeted cancer therapies .

Mechanism of Action

The mechanism by which 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid exerts its effects involves its interaction with specific molecular targets. The sulfonamide group, in particular, can bind to enzymes or receptors, leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomerism: 1- vs. 2-Substituted Anthraquinones

- 4-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-4-oxobutanoic Acid This compound features a 4-oxobutanoic acid chain at position 1 of the anthraquinone core. Crystallographic analysis reveals planar anthracene geometry and intermolecular O—H⋯O hydrogen bonding, contributing to a high melting point (>300°C). The position of the substituent (position 1 vs.

- Target Compound (Position 2-Substituted) The sulfonamido group at position 2 introduces a nitrogen atom capable of hydrogen bonding and π-stacking interactions. The butanoic acid chain enhances hydrophilicity compared to non-carboxylic acid derivatives, which could improve aqueous solubility for pharmaceutical use.

Functional Group Variations: Sulfonamide vs. Sulfonic Acid

- 1-Amino-4-(butylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic Acid (Compound 12) This derivative contains a sulfonic acid group at position 2, which is strongly acidic (pKa ~1–2) and highly water-soluble.

- 4-[[4-(Acetylmethylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxoanthracene-2-sulphonic Acid With a sulfonic acid group and an acetylmethylamino-phenyl substituent, this compound exhibits zwitterionic properties, balancing solubility and lipid bilayer interaction. The target compound’s butanoic acid chain may offer similar amphiphilicity but with different steric effects .

Side Chain Modifications: Butanoic Acid vs. Other Linkers

- N-(9,10-Dihydro-9,10-dioxoanthracene-2-yl)aminoacetyl Derivatives (e.g., Compound 10a) These compounds use an aminoacetyl linker between the anthraquinone and benzene sulfonamide.

- Disodium 5-amino-9,10-dihydro-6-methyl-8-[(4-methylsulphonatophenyl)amino]-9,10-dioxoanthracenesulphonate The disodium sulfonate groups in this derivative ensure high solubility, while the methyl and phenylamino groups add steric bulk. The target compound’s carboxylic acid may allow for salt formation (e.g., sodium salt) to modulate solubility without requiring disulfonation .

Electronic and Steric Effects: Nitro and Amino Substituents

- The target compound lacks such groups, which may reduce reactivity but improve stability in biological environments .

- 1-Amino-9,10-dihydro-4-((4-((2-naphthylsulphonyl)amino)cyclohexyl)amino)-9,10-dioxoanthracene-2-sulphonic Acid The cyclohexyl-naphthylsulfonyl moiety introduces significant steric hindrance, which could limit molecular rotation or binding efficiency. The target compound’s linear butanoic acid chain avoids such bulk, possibly improving pharmacokinetic profiles .

Solubility and Acidity

| Compound | Key Groups | Solubility Profile | pKa (Approx.) |

|---|---|---|---|

| Target Compound | Sulfonamide, Butanoic Acid | Moderate in water, high in DMSO | ~4 (COOH), ~10 (SO₂NH) |

| 4-(9,10-Dioxoanthracen-1-yl)-4-oxobutanoic Acid | Carboxylic Acid | Low in water, high in polar solvents | ~2–3 (COOH) |

| Compound 12 (Sulfonic Acid) | Sulfonic Acid | High in water | ~1–2 (SO₃H) |

Therapeutic Potential

- Target Compound: The butanoic acid side chain mimics endogenous fatty acids, suggesting possible interactions with lipid-metabolizing enzymes or transporters.

- In Silico Findings (): Anthraquinone sulfonamides show predicted binding to kinases or DNA topoisomerases, though experimental validation is needed.

Biological Activity

The compound 4-(N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)butanoic acid is a derivative of anthracene with potential biological activities. This article reviews its biological properties, synthesis, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a sulfonamide group and a butanoic acid moiety attached to an anthracene core. This unique configuration contributes to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Various derivatives have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds containing the anthracene structure often demonstrate enhanced potency compared to standard antibiotics like ampicillin .

- Anticancer Potential : Some studies highlight the cytotoxic effects of anthracene derivatives on cancer cell lines. The presence of the dioxo group enhances their ability to induce apoptosis in malignant cells .

Antimicrobial Activity

A study evaluating the antimicrobial properties of anthracene derivatives reported that compounds similar to this compound exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.004 mg/mL to 0.045 mg/mL against various bacterial strains. The results are summarized in Table 1.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.004 | Enterobacter cloacae |

| Compound B | 0.015 | Staphylococcus aureus |

| Compound C | 0.030 | Escherichia coli |

The most active compound demonstrated MIC values significantly lower than those of traditional antibiotics, indicating a promising avenue for further development in antimicrobial therapies .

Anticancer Activity

In another investigation focusing on the anticancer properties of anthracene derivatives, it was found that specific modifications to the anthracene core could enhance cytotoxicity against various cancer cell lines. For example, compounds with sulfonamide groups showed increased apoptosis rates in breast and colon cancer cells when compared to untreated controls .

The mechanisms underlying the biological activities of these compounds are primarily attributed to their ability to interact with cellular targets:

- DNA Intercalation : The planar structure of anthracene allows for intercalation between DNA bases, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in cells, leading to cell death through apoptosis pathways.

Q & A

Q. What experimental techniques are critical for determining the crystal structure of anthraquinone-sulfonamide derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the primary method for resolving crystal structures. Key steps include:

- Data Collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with graphite-monochromated radiation and ω/2θ scans .

- Absorption Correction : Apply ψ-scan methods to minimize errors from crystal absorption .

- Structure Refinement : Employ software like SHELXL to refine parameters, achieving R-factors < 0.08 for reliable results .

Q. Structural Insights :

- Bond Lengths : Anthracene cores exhibit near-planarity (average C–C bond length: ~1.39 Å) .

- Hydrogen Bonding : Stabilizes crystal packing via O–H⋯O (2.60–2.70 Å) and weak C–H⋯O interactions .

Table 1 : Example Crystal Data (C₁₈H₁₂O₅)

| Parameter | Value |

|---|---|

| Space Group | P2₁/n (Monoclinic) |

| Unit Cell (Å) | a=5.168, b=19.523, c=14.367 |

| β Angle (°) | 99.58 |

| R-factor | 0.078 |

Q. How are anthraquinone-sulfonamide derivatives synthesized, and what are key optimization considerations?

Methodological Answer: Synthesis typically involves:

Q. Critical Parameters :

- Temperature : Reflux in DMF at 100°C for amination .

- Yields : Optimized to >75% via stoichiometric control (e.g., 1:1.2 molar ratio of anthraquinone to amine) .

Advanced Research Questions

Q. How can computational methods guide the design of anthraquinone derivatives for therapeutic applications?

Methodological Answer:

Q. Case Study :

Q. What analytical challenges arise in detecting sulfonamide derivatives in environmental samples, and how are they addressed?

Methodological Answer: Challenges :

- Low Concentrations : Environmental matrices (e.g., wastewater) require high sensitivity.

- Matrix Interference : Co-eluting compounds complicate detection.

Q. Solutions :

- SPE Optimization : Use Oasis HLB cartridges (60 mg, 3 cc) for extraction, achieving >90% recovery .

- LC-MS/MS : Employ a C18 column with 0.1% formic acid in methanol/water gradients for separation .

Table 2 : SPE Protocol for Wastewater Analysis

| Step | Condition |

|---|---|

| Conditioning | 2 mL methanol, 2 mL water |

| Loading | 100 mL sample at 2 mL/min |

| Elution | 6 mL methanol + 2% NH₄OH |

Q. How do discrepancies in hydrogen bonding networks affect crystallographic data interpretation?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.